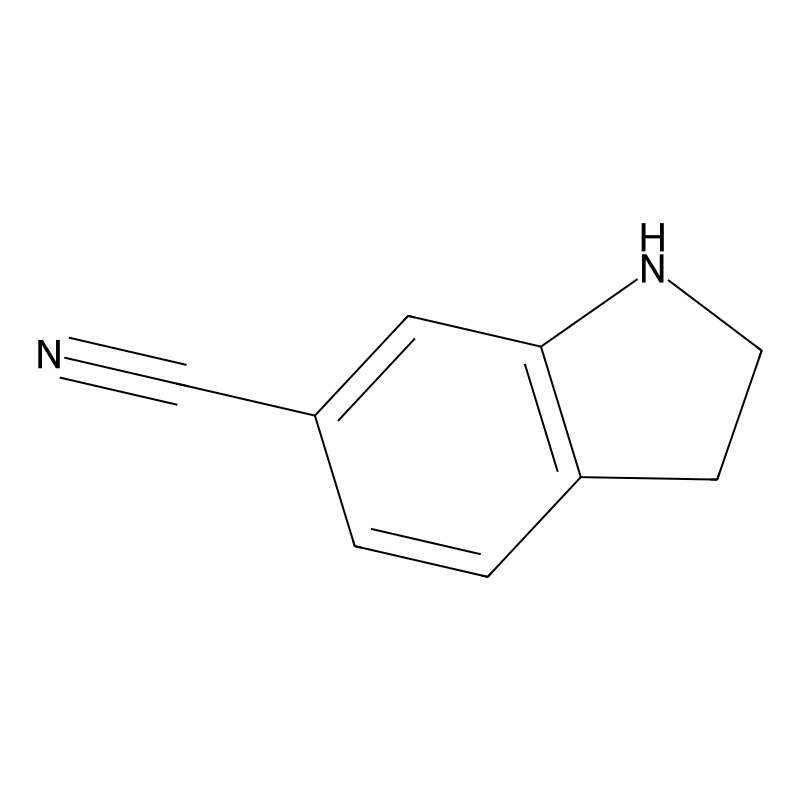

2,3-Dihydro-1H-indole-6-carbonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2,3-Dihydro-1H-indole-6-carbonitrile is a bicyclic compound characterized by its indole structure, which features a nitrogen atom within the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 160.17 g/mol. This compound belongs to a class of indole derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a carbonitrile group at the 6-position enhances its reactivity and biological profile, making it a subject of interest in various research fields.

- Oxidation: This involves the addition of oxygen or removal of hydrogen from the compound, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Here, hydrogen is added or oxygen is removed, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: These involve replacing one atom or group with another, commonly using halogens or alkylating agents.

The specific reaction pathways and products depend on the reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.

Research indicates that 2,3-dihydro-1H-indole-6-carbonitrile exhibits significant biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The compound can influence cellular processes by modulating signaling pathways related to cell proliferation and apoptosis. Its potential as a therapeutic agent in treating various diseases is under investigation, particularly for conditions where indole derivatives have shown promise .

The synthesis of 2,3-dihydro-1H-indole-6-carbonitrile can be achieved through several methods:

- Larock Annulation: This method involves the reaction of indole derivatives with suitable reagents under controlled conditions to form the desired compound.

- Reduction of Indoles: Direct reduction of functionalized indoles can yield 2,3-dihydroindole derivatives. Various boron hydrides have been employed for this purpose.

- Cyclization Reactions: These reactions often lead to the formation of bicyclic structures like 2,3-dihydro-1H-indole derivatives from precursors such as polyfunctional 2-oxindoles .

2,3-Dihydro-1H-indole-6-carbonitrile finds applications in several areas:

- Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for drug development targeting various diseases.

- Chemical Research: It serves as an intermediate in synthesizing more complex indole derivatives with enhanced properties.

- Material Science: The unique structural features may lend themselves to applications in developing new materials with specific functionalities .

Studies on the interactions of 2,3-dihydro-1H-indole-6-carbonitrile with biological macromolecules indicate that it can bind to various enzymes and proteins, potentially altering their activity. Such interactions are crucial for understanding its mechanism of action in biological systems and its therapeutic potential. Ongoing research aims to elucidate these interactions further and determine their implications for drug design .

Several compounds share structural similarities with 2,3-dihydro-1H-indole-6-carbonitrile:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole derivative | Contains an aldehyde group at the 3-position |

| 2,3-Dihydro-1H-indole-2-carboxylate | Indole derivative | Features a carboxylate group at the 2-position |

| 5-Fluoro-3-phenyl-1H-indole | Fluorinated indole | Contains a fluorine atom and phenyl substitution |

Uniqueness: What distinguishes 2,3-dihydro-1H-indole-6-carbonitrile from these similar compounds is its specific carbonitrile functionality at the 6-position and its associated biological activities. This unique feature may contribute to distinct pharmacological profiles compared to other indoles .